8-Bromo-3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxyguanosine
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Overview
Description
8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is a synthetic nucleoside analog. It is primarily used in biomedical research for studying DNA enhancement and repair. The compound has a molecular formula of C22H40BrN5O4Si2 and a molecular weight of 574.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine involves multiple steps. The starting material is typically 2’-deoxyguanosine, which undergoes bromination to introduce the bromine atom at the 8-position. This is followed by protection of the hydroxyl groups at the 3’ and 5’ positions using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.
Deprotection Reactions: The TBDMS groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions like trifluoroacetic acid (TFA) are used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 8-bromo-2’-deoxyguanosine.
Scientific Research Applications
8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is extensively used in biomedical research. Its applications include:
DNA Enhancement and Repair: Studying the mechanisms of DNA repair and enhancement.
Antiviral Drug Development: Used in the development of antiviral drugs targeting viral DNA replication.
Cancer Research: Understanding cell signaling pathways involved in cancer progression.
Autoimmune Diseases: Investigating the mechanisms underlying autoimmune diseases
Mechanism of Action
The compound exerts its effects by incorporating into DNA strands during replication. This incorporation can lead to the inhibition of viral DNA polymerases, thereby preventing viral replication. The molecular targets include viral DNA polymerases and cellular enzymes involved in DNA repair.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2’-deoxyguanosine: Lacks the TBDMS protection groups.
2’-Deoxyguanosine: The parent compound without any modifications.
Uniqueness
8-Bromo-3’,5’-Di-O-tert-butyldimethylsilyl-2’-deoxyguanosine is unique due to its dual protection with TBDMS groups, which enhances its stability and allows for selective deprotection reactions. This makes it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C22H40BrN5O4Si2 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H40BrN5O4Si2/c1-21(2,3)33(7,8)30-12-14-13(32-34(9,10)22(4,5)6)11-15(31-14)28-17-16(25-19(28)23)18(29)27-20(24)26-17/h13-15H,11-12H2,1-10H3,(H3,24,26,27,29)/t13?,14-,15+/m0/s1 |
InChI Key |
HKBBGSKYLFVAEC-NOYMGPGASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1C(C[C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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